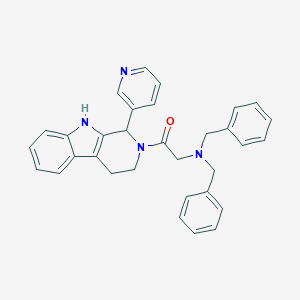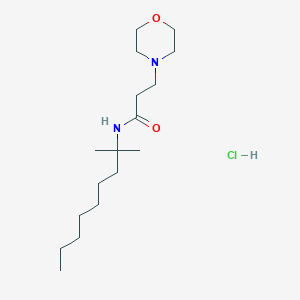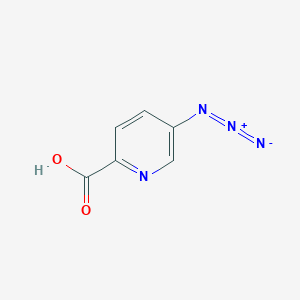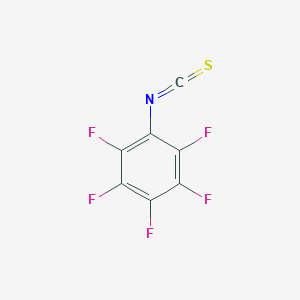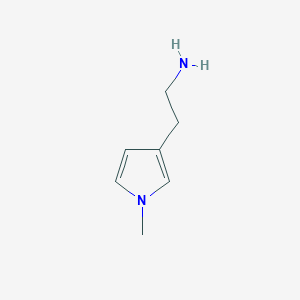
1H-Pyrrole-3-ethanamine, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-ethanamine, 1-methyl-, also known as 1-Methyl-1H-pyrrole-3-ethanamine, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has been studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-ethanamine, 1-methyl- involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects. Additionally, it has been found to inhibit the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-Pyrrole-3-ethanamine, 1-methyl- are largely dependent on its interaction with the serotonin receptor and the resulting increase in neurotransmitter levels in the brain. These effects include an increase in mood, arousal, and attention, as well as a decrease in anxiety and depression. However, the drug can also have negative effects such as insomnia, agitation, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Pyrrole-3-ethanamine, 1-methyl- in lab experiments is its potent and selective agonist activity at the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, the drug's psychoactive effects and potential for addiction can make it difficult to use in certain experiments, and caution must be taken to ensure proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1H-Pyrrole-3-ethanamine, 1-methyl-. One area of interest is the development of more selective agonists of the serotonin receptor that can be used to study the specific roles of different subtypes of the receptor. Additionally, the drug's potential for use in the treatment of various neurological disorders warrants further investigation, particularly in the development of new therapeutic agents that can target the serotonin receptor more specifically and effectively. Finally, the drug's potential for abuse and addiction highlights the need for further research into its mechanisms of action and potential side effects.
Synthesemethoden
The synthesis of 1H-Pyrrole-3-ethanamine, 1-methyl- can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1H-Pyrrole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-ethanamine, 1-methyl- has been studied extensively for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to act as a potent agonist of the serotonin receptor, which plays a crucial role in regulating mood, sleep, and appetite. Additionally, it has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Eigenschaften
CAS-Nummer |
103717-87-9 |
|---|---|
Produktname |
1H-Pyrrole-3-ethanamine, 1-methyl- |
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-(1-methylpyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h3,5-6H,2,4,8H2,1H3 |
InChI-Schlüssel |
PSMPVEPHSSCVTM-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)CCN |
Kanonische SMILES |
CN1C=CC(=C1)CCN |
Synonyme |
1H-Pyrrole-3-ethanamine,1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



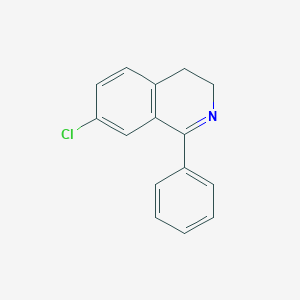
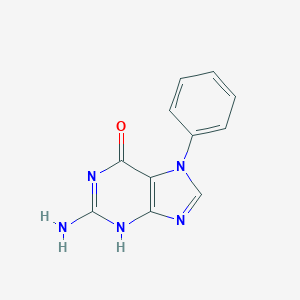
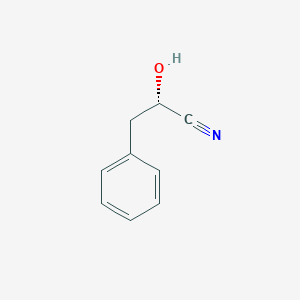
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
